1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol
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Overview
Description
1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of methoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol typically involves the reaction of appropriate hydrazines with diketones or their equivalents. One common method is the cyclization of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, can significantly affect the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The choice of reagents and solvents, as well as the reaction conditions, are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or reduced pyrazole compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methoxy groups can influence its binding affinity and specificity, affecting the overall biological activity. The compound may also participate in various signaling pathways, modulating cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-(3-methoxyphenyl)-1H-pyrazol-5-ol
- 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol
- 1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol
Uniqueness
1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol is unique due to the specific positioning of the methoxy groups on the phenyl rings. This structural feature can influence its chemical reactivity, physical properties, and biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H16N2O3 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-5-(3-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H16N2O3/c1-21-13-7-5-6-12(10-13)14-11-17(20)19(18-14)15-8-3-4-9-16(15)22-2/h3-11,18H,1-2H3 |
InChI Key |
RBBTVPUCWWZSQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)N(N2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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